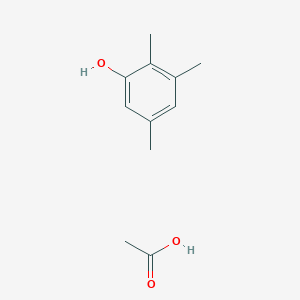
Acetic acid;2,3,5-trimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,3,5-trimethylphenol is a chemical compound that combines acetic acid and 2,3,5-trimethylphenol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 2,3,5-trimethylphenol is an aromatic compound with three methyl groups attached to a phenol ring. This compound is of interest due to its applications in various chemical processes and its role as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trimethylphenol can be achieved through several methods. One common approach involves the catalytic oxidation of 2,3,6-trimethylphenol using hydrogen peroxide in an organic solvent, such as acetic acid, in the presence of a heteropolyacid catalyst. This reaction proceeds efficiently at room temperature, yielding high amounts of the desired product . Another method involves the use of tert-butyl hydroperoxide as the oxidant in microreactors, optimizing reaction conditions to achieve high yields .
Industrial Production Methods: Industrial production of 2,3,5-trimethylphenol typically involves the oxidation of 2,3,6-trimethylphenol using air or oxygen as the oxidant. This process is catalyzed by composite catalysts, such as mixtures of inorganic salts, and is carried out under controlled temperature and pressure conditions to maximize yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-trimethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The most notable reaction is its oxidation to form 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of vitamin E .
Common Reagents and Conditions: Common reagents used in the oxidation of 2,3,5-trimethylphenol include hydrogen peroxide, tert-butyl hydroperoxide, and oxygen. Catalysts such as heteropolyacids, mesoporous titanium silicate, and composite inorganic salts are employed to enhance the reaction efficiency .
Major Products: The major product formed from the oxidation of 2,3,5-trimethylphenol is 2,3,5-trimethyl-1,4-benzoquinone. This compound is an essential intermediate in the industrial synthesis of vitamin E .
Scientific Research Applications
2,3,5-trimethylphenol has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various quinones and hydroquinones. In biology and medicine, it plays a crucial role in the production of vitamin E, which is a potent antioxidant with numerous health benefits . Additionally, it is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of 2,3,5-trimethylphenol primarily involves its oxidation to form 2,3,5-trimethyl-1,4-benzoquinone. This oxidation process is facilitated by catalysts that activate the oxidant, leading to the formation of reactive intermediates that convert the phenol to the quinone . The molecular targets and pathways involved in this process include the activation of oxygen molecules and the formation of radical intermediates .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,3,5-trimethylphenol include other trimethylphenols, such as 2,3,6-trimethylphenol and 2,4,6-trimethylphenol. These compounds share similar structural features but differ in the position of the methyl groups on the phenol ring .
Uniqueness: 2,3,5-trimethylphenol is unique due to its specific arrangement of methyl groups, which influences its reactivity and the types of reactions it undergoes. This compound is particularly valuable as an intermediate in the synthesis of vitamin E, making it a crucial component in the pharmaceutical and chemical industries .
Properties
CAS No. |
34649-27-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
acetic acid;2,3,5-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)8(3)9(10)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChI Key |
PUOYYXNJLIHDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















